molecular formula C11H11FN4 B1500011 N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide CAS No. 959604-70-7

N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide

Cat. No. B1500011
CAS RN: 959604-70-7
M. Wt: 218.23 g/mol
InChI Key: SIEJRHKKLYOLQD-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide, also known as FIIN-4, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of imidazole-based compounds that have shown promising results in the treatment of various diseases.

Mechanism of Action

N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide works by binding to the ATP-binding site of FGFR, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, migration, and survival. Additionally, N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide has been shown to inhibit the activity of beta-amyloid by binding to its aggregation-prone region, thereby preventing its aggregation and toxicity.
Biochemical and Physiological Effects:
N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide has been shown to have potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease. Additionally, N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide include its potent activity against cancer and neurodegenerative diseases, low toxicity, and good bioavailability. However, its limitations include the need for further optimization of its synthesis method and the need for more extensive preclinical and clinical studies to evaluate its safety and efficacy.

Future Directions

There are several future directions for the research and development of N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide. Firstly, there is a need for further optimization of its synthesis method to increase its yield and purity. Secondly, there is a need for more extensive preclinical and clinical studies to evaluate its safety and efficacy. Thirdly, there is a need for the development of more potent and selective analogs of N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide that can target specific subtypes of FGFR. Fourthly, there is a need for the development of more effective drug delivery systems that can improve its bioavailability and target specific tissues. Finally, there is a need for the exploration of its potential use in combination therapy with other anti-cancer and neuroprotective agents.

Scientific Research Applications

N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide has been extensively studied for its potential use in the treatment of cancer, specifically in targeting the FGFR (fibroblast growth factor receptor) pathway. This pathway is known to play a crucial role in the development and progression of various cancers. N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide has been shown to inhibit the activity of FGFR, thereby inhibiting the growth and proliferation of cancer cells. Additionally, N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease, as it has been shown to inhibit the activity of beta-amyloid, a protein that is implicated in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

N'-(4-fluorophenyl)-1-methylimidazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4/c1-16-6-10(14-7-16)11(13)15-9-4-2-8(12)3-5-9/h2-7H,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEJRHKKLYOLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=NC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660882
Record name N'-(4-Fluorophenyl)-1-methyl-1H-imidazole-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide

CAS RN

959604-70-7
Record name N'-(4-Fluorophenyl)-1-methyl-1H-imidazole-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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